2-Sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further functionalized to introduce the sulfanylidene and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and antiparasitic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in microbial and cancer cell metabolism.
Pathways Involved: It disrupts cellular processes by inhibiting key enzymes, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar pharmacological activities.
Indole: Another heterocyclic compound with diverse biological activities.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
121690-16-2 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) |
InChI Key |
MQSRCSVSMSOISM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Origin of Product |
United States |
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